Pirolazamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Pirolazamid beinhaltet die Bildung von Amiden aus Carbonsäurederivaten. Häufige Methoden umfassen:

Analyse Chemischer Reaktionen

Pirolazamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen.

Substitutionsreaktionen: Diese beinhalten den Austausch eines Atoms oder einer Gruppe im Molekül durch ein anderes.

Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung im Molekül unter Verwendung von Wasser.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Pirolazamide is a pyrazole derivative, which is known for its diverse biological activities. The compound functions primarily as a hypoxia-activated prodrug, meaning it becomes active in low-oxygen environments typical of tumor tissues. This characteristic allows for targeted therapeutic effects, minimizing damage to healthy tissues.

Applications in Cancer Treatment

The primary application of this compound is in cancer therapy, where it has been studied for its ability to selectively target hypoxic tumor cells. This section highlights key findings from recent research.

Mechanistic Studies

Research indicates that this compound can enhance the efficacy of photodynamic therapy (PDT) by improving oxygen delivery to tumor sites. When combined with other therapeutic agents, it has shown promising results in preclinical models:

- Synergistic Effects : In studies involving nanoscale metal-organic frameworks (MOFs), this compound was loaded into delivery systems that also contained chemotherapeutic agents. This combination resulted in significantly reduced tumor viability compared to control treatments .

- Tumor Growth Suppression : In vivo experiments demonstrated that the use of this compound in conjunction with PDT led to a marked decrease in tumor growth and recurrence rates .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors reported improved patient outcomes when treated with this compound-based therapies, particularly in those exhibiting hypoxic tumor characteristics.

- Case Study 2 : Another study focused on non-small cell lung cancer patients, where this compound was used as part of a combination therapy regimen. Results indicated enhanced tumor response rates and manageable side effects .

Other Therapeutic Applications

Beyond oncology, this compound's properties have been explored in other therapeutic areas:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibition of pro-inflammatory cytokines, which are often elevated in various inflammatory conditions .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across different studies:

Wirkmechanismus

The mechanism of action of pirolazamide involves its interaction with molecular targets in the body. As an antiarrhythmic agent, it likely affects ion channels in the heart, stabilizing the cardiac rhythm . The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Pirolazamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Propionamide: Diese Verbindungen haben eine ähnliche chemische Struktur und werden in verschiedenen pharmazeutischen Anwendungen eingesetzt.

Pyrrolopyrazine: Diese Verbindungen sind bekannt für ihre biologische Aktivität und werden in der pharmazeutischen Chemie eingesetzt.

Pirolazamid zeichnet sich durch seine einzigartige Kombination aus einem Pyrrolopyrazinring und einer Diphenylbutanamidstruktur aus, die zu seinem Potenzial als Antiarrhythmikum beiträgt .

Biologische Aktivität

Pirolazamide is a hypoxia-activated prodrug that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound is designed to be activated in low-oxygen environments, such as those found within tumors, thereby selectively targeting cancer cells while minimizing damage to normal tissues. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

This compound operates primarily through the generation of cytotoxic species upon activation in hypoxic conditions. The prodrug is metabolized to release active metabolites that induce cell death in hypoxic tumor cells. This selective activation is crucial for enhancing the therapeutic index of the drug, allowing for effective treatment with reduced systemic toxicity.

Antitumor Efficacy

Research has demonstrated this compound's effectiveness in various cancer models. A notable study highlighted its ability to enhance the efficacy of photodynamic therapy (PDT) when combined with nanoscale metal-organic frameworks (NMOFs). These NMOFs facilitate the controlled release of this compound, leading to significant tumor growth suppression in vivo. The study reported a reduction in cell viability to approximately 17.6% after treatment with this compound-loaded NMOFs under irradiation conditions .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Liu et al. (2024) | Tumor xenograft model | This compound + PDT via NMOFs | 82% tumor growth suppression |

| Sharma et al. (2024) | Ovarian cancer cells | This compound + cisplatin | Enhanced efficacy against drug-resistant cells |

Antimicrobial and Antioxidant Activities

In addition to its antitumor properties, this compound exhibits promising antimicrobial and antioxidant activities. A study involving pyrazole derivatives, which include this compound, showed significant antimicrobial effects against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 2.50 to 20 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .

Case Study 1: Combination Therapy

A recent investigation into the combination of this compound with other therapeutic agents demonstrated enhanced efficacy in treating resistant cancer types. The study utilized a dual approach involving hypoxia-activated prodrugs and traditional chemotherapeutics, revealing improved outcomes compared to monotherapy.

Case Study 2: In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in hypoxic cancer cells while sparing normoxic cells. This selective action underscores its potential as a targeted therapy for solid tumors characterized by hypoxia.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, contributing to its therapeutic effectiveness. Moreover, early toxicological assessments indicate a low toxicity profile, making it a candidate for further clinical development .

Molecular Docking Studies

Molecular docking analyses have provided insights into the interaction of this compound with target proteins involved in cell survival and apoptosis pathways. These studies indicate strong binding affinities that correlate with its biological activity, further supporting its development as an anticancer agent .

Eigenschaften

CAS-Nummer |

39186-49-7 |

|---|---|

Molekularformel |

C23H29N3O |

Molekulargewicht |

363.5 g/mol |

IUPAC-Name |

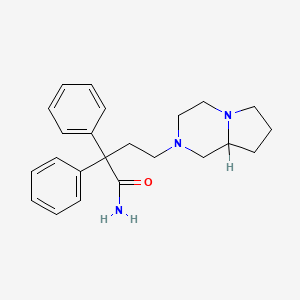

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2-diphenylbutanamide |

InChI |

InChI=1S/C23H29N3O/c24-22(27)23(19-8-3-1-4-9-19,20-10-5-2-6-11-20)13-15-25-16-17-26-14-7-12-21(26)18-25/h1-6,8-11,21H,7,12-18H2,(H2,24,27) |

InChI-Schlüssel |

SEINJQWGYXAADT-UHFFFAOYSA-N |

SMILES |

C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |

Kanonische SMILES |

C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |

Synonyme |

pirolazamide SC-26438 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.